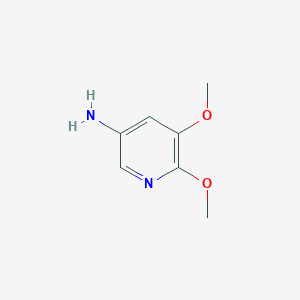

5,6-Dimethoxypyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUSRFFXHVNXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509116 | |

| Record name | 5,6-Dimethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79491-49-9 | |

| Record name | 5,6-Dimethoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Dimethoxypyridin-3-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5,6-Dimethoxypyridin-3-amine (CAS No. 79491-49-9). The information presented is intended to support research and development activities in medicinal chemistry, organic synthesis, and drug discovery. While experimental data for certain properties are limited in publicly available literature, this guide consolidates available information and provides context based on related chemical structures.

Chemical and Physical Properties

This compound is a substituted aminopyridine with two methoxy groups on the pyridine ring. These functional groups are expected to influence its electronic properties, solubility, and reactivity. The presence of the amino group provides a site for further chemical modification and potential biological interactions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 79491-49-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 91-92 °C (recrystallized from ligroine) | [1] |

| Boiling Point | 287.4 ± 35.0 °C | Predicted[1] |

| Density | 1.159 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 5.73 ± 0.10 | Predicted[1] |

| SMILES | COC1=C(OC)N=CC(N)=C1 | |

| InChI Key | GWUSRFFXHVNXOZ-UHFFFAOYSA-N | [2] |

Solubility: Quantitative solubility data for this compound in various solvents is not readily available in the reviewed literature. Generally, aminopyridines exhibit solubility in water and organic solvents. The methoxy groups may enhance its solubility in less polar organic solvents compared to unsubstituted aminopyridines.

Storage and Stability: For optimal stability, it is recommended to store this compound in a dark place under an inert atmosphere at room temperature. Methoxypyridines are generally stable, but prolonged exposure to light and air may lead to degradation.

Spectral Data

Detailed experimental spectra for this compound are not available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the pyridine ring (2H), signals for two methoxy groups (3H each), and a signal for the amino group protons (2H). The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and amino groups. |

| ¹³C NMR | Signals for the five carbons of the pyridine ring and two carbons from the methoxy groups. The chemical shifts will be characteristic of a substituted pyridine ring. |

| FT-IR (cm⁻¹) | - N-H stretching (primary amine): Two bands expected in the 3500-3300 cm⁻¹ region.[3][4] - C-H stretching (aromatic and methyl): ~3100-2800 cm⁻¹. - N-H bending (primary amine): ~1650-1580 cm⁻¹.[3] - C=C and C=N stretching (aromatic ring): ~1600-1400 cm⁻¹. - C-O stretching (methoxy groups): ~1250-1000 cm⁻¹. - C-N stretching (aromatic amine): ~1335-1250 cm⁻¹.[3] |

| Mass Spec. | Molecular ion peak (M⁺) expected at m/z = 154. Fragmentation may involve the loss of methyl groups from the methoxy substituents and potentially the elimination of HCN or other small molecules from the pyridine ring. |

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on general methodologies for the preparation of substituted aminopyridines. A common approach involves the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine.

The following diagram illustrates a hypothetical workflow for the synthesis of this compound.

Caption: Hypothetical synthesis workflow for this compound.

Reactivity

Specific reactivity studies for this compound are not available. However, the reactivity can be inferred from the functional groups present:

-

Amino Group: The primary amino group is nucleophilic and can react with a variety of electrophiles. It is expected to undergo reactions such as acylation, alkylation, arylation, and diazotization. The pyridine ring nitrogen can also be protonated or alkylated. The reactivity of the amino group is a key feature for its use as a building block in the synthesis of more complex molecules.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The electron-donating methoxy and amino groups will activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating groups. Aminopyridines are known to react with halogens and interhalogens.

Biological Activity

There is no specific biological activity reported for this compound in the reviewed literature. However, the aminopyridine and pyrimidine scaffolds are prevalent in a wide range of biologically active compounds, suggesting that this molecule could be a valuable starting point for drug discovery programs.

Derivatives of aminopyridines and pyrimidines have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial (antibacterial and antifungal)

-

Antiviral

-

Kinase Inhibition

The mechanism of action for many aminopyridine-containing drugs involves the modulation of ion channels. For instance, 4-aminopyridine is a potassium channel blocker. The biological effects of this compound would depend on its specific molecular targets.

The following diagram illustrates a generic signaling pathway that could potentially be modulated by a kinase inhibitor derived from an aminopyrimidine scaffold.

Caption: Generic kinase signaling pathway potentially targeted by aminopyrimidine derivatives.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public literature. The following sections provide generalized methodologies for the types of experiments that would be necessary to fully characterize this compound.

General Synthesis of a Substituted Aminopyridine (Illustrative Example)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

-

Nitration: The appropriate dimethoxypyridine precursor is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then carefully poured onto ice, and the pH is adjusted with a base to precipitate the nitro-dimethoxypyridine product. The solid is collected by filtration, washed with water, and dried.

-

Reduction: The nitro-dimethoxypyridine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C) is added, and the reaction is stirred at an appropriate temperature until the reduction is complete (monitored by TLC). The reaction is then worked up to remove the reducing agent and isolate the crude this compound.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent (e.g., ligroine), to yield the pure compound.

General Analytical Methods

The following are standard methods that would be used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts (ppm), multiplicities, coupling constants (Hz), and integration. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and organic synthesis. This guide has summarized the currently available chemical and physical properties. Further experimental work is required to fully characterize its spectral properties, solubility, reactivity, and biological activity to unlock its full potential in research and drug development.

References

In-Depth Technical Guide: 5,6-Dimethoxypyridin-3-amine (CAS 79491-49-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dimethoxypyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive public data on this specific compound, this guide synthesizes available information on its properties and presents a plausible, generalized synthetic approach and potential applications based on the chemistry of analogous structures.

Core Compound Data

This compound is a substituted pyridine derivative. Its structure, featuring methoxy and amino functional groups, makes it a valuable building block for the synthesis of more complex molecules, particularly in the context of developing new therapeutic agents.

| Property | Value |

| CAS Number | 79491-49-9 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | Violet to brown powder |

| Purity | ≥95% (as per typical supplier data) |

| Melting Point | 60 - 63 °C |

| Boiling Point | 248 °C |

Safety and Handling

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1]

Precautionary Measures:

-

P260: Do not breathe dust.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Potential Applications in Drug Discovery

While specific examples of marketed drugs containing the this compound moiety are not readily found in public literature, its structural features are pertinent to the development of various therapeutic agents. Substituted aminopyridines are key pharmacophores in many biologically active compounds, including kinase inhibitors. The pyridine ring can act as a scaffold that orients functional groups for optimal interaction with biological targets.

The methoxy groups on the pyridine ring can influence the compound's solubility, metabolic stability, and electronic properties, which are critical parameters in drug design. The amino group provides a reactive handle for further chemical modifications, allowing for the construction of diverse chemical libraries for screening against various biological targets.

Generalized Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process starting from a readily available pyridine precursor. A plausible, though generalized, synthetic route is outlined below. This workflow is based on established synthetic methodologies for similar substituted pyridines.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of this compound. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified synthetic chemist.

Step 1: Synthesis of 5,6-Dimethoxy-3-nitropyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-nitropyridine in anhydrous methanol.

-

Reagent Addition: To this solution, add a solution of sodium methoxide (2.0 equivalents) in methanol dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Quench the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5,6-dimethoxy-3-nitropyridine.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 5,6-dimethoxy-3-nitropyridine from Step 1 in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Reagent Addition: Add a reducing agent, such as stannous chloride dihydrate (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Reaction Conditions: If using SnCl₂, gently heat the reaction mixture. For catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation:

-

For SnCl₂ reduction: Cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide) to precipitate the product. Filter the solid, wash with water, and dry.

-

For catalytic hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Recrystallize or purify the crude product by column chromatography to obtain pure this compound.

Conclusion

This compound is a valuable heterocyclic building block for organic synthesis and medicinal chemistry. While detailed studies on its biological activity and direct applications are not widely published, its structural motifs suggest potential for use in the development of novel therapeutic agents, particularly in areas where substituted aminopyridines have shown promise. The generalized synthetic protocol provided herein offers a viable route for its preparation in a laboratory setting, enabling further research into its chemical and biological properties.

References

An In-depth Technical Guide to 5,6-Dimethoxypyridin-3-amine: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxypyridin-3-amine is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, conferred by the electron-donating methoxy groups and the basic amino group on the pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and the role of this compound as a key intermediate in the development of biologically active molecules.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 79491-49-9, is a solid compound at room temperature.[1] The core of its structure is a pyridine ring, which is functionalized with two methoxy groups at positions 5 and 6, and an amine group at position 3. The presence of these functional groups significantly influences the molecule's reactivity and potential for forming various chemical bonds.

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | |

| CAS Number | 79491-49-9 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 91-92 °C | [2] |

| Purity | Typically >95% | [1] |

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related substituted aminopyridines. A common strategy involves the nitration of a suitable pyridine precursor followed by the reduction of the nitro group to an amine.

The following is a proposed multi-step synthesis, drawing parallels from the synthesis of similar compounds such as 2,3-diamino-6-methoxypyridine.[4]

Step 1: Synthesis of 2,3-Dichloro-5-nitropyridine

This step involves the nitration of a commercially available dichloropyridine.

-

Materials: 2,3-Dichloropyridine, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

To a stirred and cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,3-dichloropyridine while maintaining a low temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, 2,3-dichloro-5-nitropyridine, is collected by filtration, washed with cold water until neutral, and dried.

-

Step 2: Synthesis of 5,6-Dimethoxy-3-nitropyridine

This step involves the nucleophilic substitution of the chlorine atoms with methoxy groups.

-

Materials: 2,3-Dichloro-5-nitropyridine, sodium methoxide, methanol.

-

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2,3-dichloro-5-nitropyridine to the sodium methoxide solution.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5,6-dimethoxy-3-nitropyridine.

-

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to the amine.

-

Materials: 5,6-Dimethoxy-3-nitropyridine, a reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C), ethanol.

-

Procedure (using Iron/Acetic Acid):

-

Suspend 5,6-dimethoxy-3-nitropyridine in a mixture of ethanol and acetic acid.

-

Heat the mixture and add iron powder portion-wise.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the hot solution to remove the iron salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

-

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Discovery and Development

While direct biological activity or involvement in specific signaling pathways for this compound is not extensively reported, its significance lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

The 5,6-dimethoxy-3-aminopyridine moiety can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy and pharmacokinetics.

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined molecular structure and physicochemical properties, coupled with its synthetic accessibility, make it an important intermediate for the generation of novel heterocyclic compounds. While further research is needed to fully elucidate its own biological activity profile, its utility as a molecular scaffold in the design and synthesis of potential therapeutic agents is evident. The proposed synthetic protocol and the logical framework for its application in drug discovery provided in this guide offer a solid foundation for its use in medicinal chemistry programs.

References

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines proposed synthetic pathways for 5,6-Dimethoxypyridin-3-amine, a key intermediate in pharmaceutical research and development. Due to the limited availability of direct literature for this specific compound, this document details plausible multi-step syntheses constructed from established and well-documented reactions on analogous pyridine and pyrazine derivatives. The experimental protocols provided are based on these related transformations and offer a solid foundation for the successful synthesis of the target molecule.

Proposed Synthesis Pathway 1: From Dichloropyridine

This pathway commences with a commercially available dichloropyridine, followed by sequential methoxylation, nitration, and reduction steps.

Logical Workflow for Pathway 1

Caption: Proposed synthesis of this compound starting from 2,3-Dichloropyridine.

Step 1: Synthesis of 2,3-Dimethoxypyridine (Analogous Methoxylation)

The initial step involves the nucleophilic substitution of the chloro groups with methoxy groups. This reaction is analogous to the methoxylation of 2-amino-6-chloro-3-nitropyridine.[1]

Experimental Protocol:

-

Prepare a solution of sodium methoxide in methanol.

-

Cool the solution to approximately 15°C.

-

Slowly add 2,3-dichloropyridine to the cooled sodium methoxide solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature of 25-30°C.

-

Maintain this temperature with constant stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dimethoxypyridine.

-

Purify the crude product by vacuum distillation or column chromatography.

| Parameter | Value | Reference |

| Reactants | 2-amino-6-chloro-3-nitropyridine, Sodium methoxide | [1] |

| Solvent | Methanol | [1] |

| Temperature | 15°C to 30°C | [1] |

| Reaction Time | 4-5 hours | [1] |

| Yield | ~86.5% (for 2-amino-6-methoxy-3-nitropyridine) | [1] |

Step 2: Synthesis of 5,6-Dimethoxy-3-nitropyridine (Analogous Nitration)

The nitration of the dimethoxypyridine intermediate is a critical step. The directing effects of the two methoxy groups are expected to favor the introduction of the nitro group at the 3-position. This procedure is based on the nitration of other substituted pyridines and pyrazines.[2][3]

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2,3-dimethoxypyridine to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude 5,6-dimethoxy-3-nitropyridine can be purified by recrystallization.

| Parameter | Value | Reference |

| Reactants | 2,6-Dimethoxypyrazine, 20% Oleum, Potassium Nitrate | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | ~67.8% (for 2,6-dimethoxy-3,5-dinitropyrazine) | [2] |

Step 3: Synthesis of this compound (Analogous Reduction)

The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation on nitropyridines, including the use of stannous chloride or catalytic hydrogenation.[1][4]

Experimental Protocol (Using Stannous Chloride):

-

Add 5,6-dimethoxy-3-nitropyridine to concentrated hydrochloric acid at room temperature.

-

Cool the resulting solution to 15°C.

-

Slowly add stannous chloride dihydrate to the cooled solution.

-

Heat the reaction mass to 35-40°C and stir for 5-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to 20°C and stir for one hour.

-

Filter the resulting precipitate (the dihydrochloride salt of the amine).

-

To obtain the free amine, suspend the dihydrochloride salt in water, cool to 15°C, and neutralize with an aqueous base (e.g., 25% aqueous ammonia) to a pH of 7.0-8.0.

-

Stir the resulting precipitate, filter, and dry under vacuum to yield this compound.

| Parameter | Value | Reference |

| Reactants | 2-amino-6-methoxy-3-nitropyridine, Stannous chloride dihydrate | [1] |

| Solvent | Concentrated Hydrochloric Acid | [1] |

| Temperature | 35-40°C | [1] |

| Reaction Time | 5-6 hours | [1] |

| Yield | ~86.4% (for the dihydrochloride salt) | [1] |

Experimental Protocol (Using Catalytic Hydrogenation):

-

Dissolve 5,6-dimethoxy-3-nitropyridine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography if necessary.

| Parameter | Value | Reference |

| Reactant | 3-Amino-4-nitropyridine 1-oxide | [5] |

| Catalyst | 10% Pd/C | [5] |

| Solvent | Methanol | [5] |

| Conditions | 1 atm H₂, 25°C | [5] |

| Yield | Quantitative (for a related compound) | [5] |

Proposed Synthesis Pathway 2: From a Nicotinamide Derivative

An alternative approach could involve the Hofmann rearrangement of a suitably substituted nicotinamide. This pathway is contingent on the availability or synthesis of 5,6-dimethoxynicotinamide.

Logical Workflow for Pathway 2

Caption: Alternative synthesis of this compound via Hofmann rearrangement.

Step 1: Hofmann Rearrangement of 5,6-Dimethoxynicotinamide

This reaction would be analogous to the synthesis of 3-aminopyridine from nicotinamide.[6][7]

Experimental Protocol:

-

In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of sodium hydroxide in water.

-

With stirring, add bromine to the sodium hydroxide solution, keeping the temperature low.

-

Once the temperature reaches 0°C, add 5,6-dimethoxynicotinamide all at once with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to around 70°C for a specified time.

-

Cool the solution to room temperature and saturate it with sodium chloride.

-

Extract the product with a suitable organic solvent (e.g., ether) using a continuous extractor.

-

Dry the organic extract over anhydrous sodium hydroxide pellets, filter, and remove the solvent by distillation.

-

The crude product can be purified by recrystallization.

| Parameter | Value | Reference |

| Reactants | Nicotinamide, Sodium hydroxide, Bromine | [6] |

| Solvent | Water | [6] |

| Temperature | 0°C initially, then heated | [6] |

| Yield | 85-89% (for 3-aminopyridine) | [6] |

Disclaimer: The synthesis pathways and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions found in the scientific literature. As no direct and complete synthesis for this compound has been identified in the initial literature search, these routes should be considered theoretical. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures on a larger scale.

References

- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of 5,6-Dimethoxypyridin-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Reference: Spectroscopic Analysis of 5,6-Dimethoxypyridin-3-amine (CAS: 79491-49-9)

Molecular Structure and Predicted Spectroscopic Data

This compound is a substituted pyridine with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Its structure, featuring a primary aromatic amine and two methoxy groups on a pyridine ring, dictates its characteristic spectroscopic fingerprint. The following tables summarize the predicted data for key spectroscopic techniques.

Note: The following data are predicted values based on established spectroscopic principles and data from analogous compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data

| Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz) | |||

|---|---|---|---|

| Proton Assignment | Expected Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-2 | ~7.8 - 7.9 | d, J ≈ 2.0 Hz | Aromatic proton ortho to the ring nitrogen. |

| H-4 | ~6.9 - 7.0 | d, J ≈ 2.0 Hz | Aromatic proton ortho to the amino group. |

| -NH₂ | ~3.5 - 4.5 | Broad s | Chemical shift is dependent on concentration and solvent. |

| C6-OCH₃ | ~3.9 - 4.0 | s | Methoxy group adjacent to the ring nitrogen. |

| C5-OCH₃ | ~3.8 - 3.9 | s | Methoxy group. |

| Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz) | |

|---|---|

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 | ~135 - 140 |

| C-3 | ~130 - 135 |

| C-4 | ~120 - 125 |

| C-5 | ~145 - 150 |

| C-6 | ~150 - 155 |

| C6-OCH₃ | ~56 - 58 |

| C5-OCH₃ | ~55 - 57 |

Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Table 3: Expected Infrared (IR) Absorption Bands | ||

|---|---|---|

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H Stretch (asymmetric and symmetric) | Primary Amine |

| 3050 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch | -OCH₃ |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1580 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| 1300 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| Table 4: Expected Mass Spectrometry (MS) Data | |

|---|---|

| Parameter | Expected Value (m/z) |

| Molecular Ion [M]⁺ | 154.07 |

| Protonated Molecular Ion [M+H]⁺ | 155.08 |

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Data Acquisition (¹H NMR):

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

-

Integrate all peaks and identify chemical shifts, multiplicities, and coupling constants.

-

-

Data Acquisition (¹³C NMR):

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal-to-noise (e.g., 512-2048 scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

The resulting spectrum will be an absorbance spectrum. Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition (ESI-MS):

-

Operate the instrument in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility Profile of 5,6-Dimethoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of the solubility profile of 5,6-Dimethoxypyridin-3-amine. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in aqueous, acidic, basic, and various organic solvents. The provided methodologies and workflows are intended to enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as formulation, purification, and pharmacokinetic studies.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and pharmaceutical research. Its chemical structure, featuring a basic amine group and two methoxy groups on a pyridine ring, suggests a solubility profile that is influenced by pH and the polarity of the solvent. A thorough understanding of its solubility is essential for optimizing reaction conditions, designing effective purification strategies, and developing suitable formulations for preclinical and clinical evaluation. This guide presents the known physicochemical properties of this compound and provides detailed experimental protocols for a comprehensive solubility assessment.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 79491-49-9 | [1][2] |

| Synonyms | 5,6-Dimethoxy-3-pyridinamine, 3-Pyridinamine, 5,6-dimethoxy- | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for qualitatively and quantitatively determining the solubility of this compound.

This initial screening provides a general understanding of the compound's solubility characteristics in aqueous, acidic, and basic media.[3][4][5]

Materials:

-

This compound

-

Distilled or deionized water

-

5% (w/v) Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Hydroxide (NaOH)

-

Test tubes

-

Vortex mixer

-

pH paper

Procedure:

-

Add approximately 25 mg of this compound to three separate, clean test tubes.

-

To the first test tube, add 1 mL of distilled water.

-

To the second test tube, add 1 mL of 5% HCl solution.

-

To the third test tube, add 1 mL of 5% NaOH solution.

-

Vigorously shake or vortex each test tube for 30-60 seconds.[6]

-

Visually inspect each tube for the dissolution of the solid. Record the compound as "soluble," "partially soluble," or "insoluble."

-

For the aqueous solution, measure the pH using pH paper. An alkaline pH would be expected for an amine.[3]

Interpretation:

-

Solubility in Water: Provides an indication of the compound's polarity and its ability to form hydrogen bonds.

-

Solubility in 5% HCl: Amines are basic and are expected to form water-soluble hydrochloride salts in acidic solutions.[3][4][7] Solubility in this medium is a strong indicator of the presence of a basic functional group.

-

Insolubility in 5% NaOH: As a basic compound, this compound is expected to be insoluble in basic solutions.

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

A selection of relevant organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed container. This step removes any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent from the solution under reduced pressure or gentle heating.

-

Once the solvent is completely removed, re-weigh the container to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility in terms of g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.

-

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility profile of this compound.

Figure 1: Experimental workflow for determining the solubility profile.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for its determination. By following the detailed qualitative and quantitative experimental protocols, researchers and drug development professionals can generate the critical data necessary for informed decision-making throughout the research and development pipeline. The structured workflow presented ensures a systematic and comprehensive approach to characterizing the solubility profile of this compound, a fundamental aspect of its overall developability.

References

An In-depth Technical Guide on the Physical Characteristics of 5,6-Dimethoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxypyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physical characteristics is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of the known physical properties of this compound, alongside generalized experimental protocols for the determination of key physical characteristics of solid organic amines. Due to the limited publicly available data specific to this compound, this guide also includes standardized workflows for its physical characterization.

Core Physical Characteristics

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 91-92 °C (recrystallized from ligroine) | [2] |

| Boiling Point | 287.4 ± 35.0 °C (Predicted) | [2] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 5.73 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Objective: To determine the melting point range of a solid amine sample.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

The solid amine sample, finely powdered

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For a more accurate determination, heat the block to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Reporting: Report the result as a melting point range. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.

Determination of Solubility

Solubility data is crucial for designing reaction conditions, purification methods, and formulations.

Objective: To determine the qualitative and quantitative solubility of a solid amine in various solvents.

Materials:

-

The solid amine sample

-

A selection of organic solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

-

Small vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

A method for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometry)

Procedure for Qualitative Solubility:

-

Add approximately 10 mg of the solid amine to a vial containing 1 mL of the chosen solvent.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes at a controlled temperature (e.g., room temperature).

-

Visually observe if the solid has dissolved completely.

-

Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."

Procedure for Quantitative Solubility (Equilibrium Method):

-

Add an excess amount of the solid amine to a known volume of the solvent in a sealed vial to create a saturated solution.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved amine using a pre-calibrated analytical technique (e.g., HPLC).

-

Express the solubility in terms of mg/mL or mol/L.

Mandatory Visualizations

As no specific signaling pathways or experimental workflows involving this compound are documented in the available literature, the following diagrams illustrate generalized workflows for the physical characterization and solubility determination of a solid organic compound.

Caption: A generalized workflow for the physical characterization of a solid organic compound.

Caption: A generalized workflow for the quantitative determination of solubility.

Conclusion

This technical guide provides the currently available physical characteristics of this compound and outlines standardized experimental procedures for the determination of its key physical properties. The provided workflows offer a systematic approach for researchers to obtain reliable and reproducible data. Further experimental investigation is required to confirm the predicted values and to establish a comprehensive solubility profile for this compound in a wider range of solvents. The absence of data on its involvement in specific biological pathways highlights an area for future research to fully elucidate its potential applications in drug development.

References

An In-depth Technical Guide to 5,6-Dimethoxypyridin-3-amine: Synthesis, Properties, and Medicinal Chemistry Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-dimethoxypyridin-3-amine, a substituted aminopyridine of interest in medicinal chemistry. While the specific discovery and historical account of this compound are not extensively documented in scientific literature, this guide delineates a plausible synthetic pathway based on established organic chemistry principles and analogous transformations. Detailed experimental protocols, quantitative data, and key chemical properties are presented to facilitate its synthesis and further investigation. Furthermore, the potential biological significance of this scaffold is explored in the context of kinase inhibition, a critical area in modern drug discovery.

Introduction

Substituted aminopyridines are a cornerstone of many pharmaceuticals and agrochemicals.[1][2] The pyridine ring serves as a versatile scaffold, and the amino group provides a crucial handle for further chemical modifications, influencing the molecule's physicochemical properties and biological activity.[1] this compound (CAS No. 79491-49-9) is a unique aminopyridine derivative featuring two methoxy groups, which can alter its electronic properties and solubility. While its direct biological applications are not widely reported, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests its potential as a valuable building block in drug discovery programs.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 79491-49-9 | N/A |

| Molecular Formula | C₇H₁₀N₂O₂ | N/A |

| Molecular Weight | 154.17 g/mol | N/A |

| Appearance | Pale yellow crystalline solid (predicted) | N/A |

| Melting Point | 88-94 °C (for the related 2,6-dimethoxy-3-nitropyridine) | [5] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (predicted) | N/A |

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step process starting from a readily available pyridine precursor. The general strategy involves the introduction of the nitro group, followed by the installation of the methoxy groups, and finally, the reduction of the nitro group to the desired amine.

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 2,3-Dichloropyridine

The initial step involves the nitration of 2,3-dichloropyridine to introduce a nitro group at the 5-position. This is a common method for functionalizing pyridine rings.

Experimental Protocol:

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, slowly add 2,3-dichloropyridine. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 100-105 °C for several hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured onto ice, and the resulting precipitate is filtered, washed with water, and dried.[6]

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloropyridine | [6] |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [6] |

| Temperature | 100-105 °C | [6] |

| Reaction Time | 5 hours | [6] |

| Yield | ~75% | [6] |

Step 2: Methoxylation of 2,3-Dichloro-5-nitropyridine

The dichloronitropyridine intermediate is then subjected to nucleophilic aromatic substitution with sodium methoxide to introduce the two methoxy groups.

Experimental Protocol:

A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol. To this solution, 2,3-dichloro-5-nitropyridine is added, and the mixture is refluxed. The progress of the reaction is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the desired product.[6]

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloro-5-nitropyridine | [6] |

| Reagents | Sodium methoxide, Methanol | [6] |

| Temperature | Reflux | [6] |

| Reaction Time | 3 hours | [7] |

| Yield | ~85% | [6] |

Step 3: Reduction of 5,6-Dimethoxy-3-nitropyridine

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

5,6-Dimethoxy-3-nitropyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (balloon or hydrogenation apparatus) with vigorous stirring. The reaction is monitored by TLC until the starting material is completely consumed. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield this compound.[8][9]

| Parameter | Value | Reference |

| Starting Material | 5,6-Dimethoxy-3-nitropyridine | [8] |

| Reagents | H₂, 10% Pd/C | [8] |

| Solvent | Ethanol or Ethyl Acetate | [8] |

| Temperature | Room Temperature | [8] |

| Reaction Time | 2-4 hours | [8] |

| Yield | >95% | [8] |

Potential Biological Significance and Applications in Drug Discovery

While specific biological data for this compound is limited, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Many aminopyrimidine and aminopyridine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][10]

Aminopyridines as Kinase Inhibitors

The general mechanism of action for many aminopyridine-based kinase inhibitors involves their ability to mimic the purine core of ATP, the natural substrate for kinases. They typically form hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.

A Representative Kinase Signaling Pathway

The diagram below illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy. A molecule like this compound could serve as a starting point for the development of inhibitors targeting kinases within such pathways.

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.

Further Derivatization

The amino group of this compound is a key functional handle for creating a library of derivatives for structure-activity relationship (SAR) studies. Common synthetic transformations include:

-

Buchwald-Hartwig Amination: For coupling with aryl or heteroaryl halides to introduce diverse substituents.[11][12]

-

Suzuki Coupling: If the amine is first converted to a halide or triflate, this reaction allows for the introduction of various aryl or heteroaryl groups.[13][14]

-

Amide Bond Formation: Acylation of the amino group can be used to explore interactions with different regions of a target protein.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. This guide provides a robust, albeit hypothetical, synthetic route based on well-established chemical transformations of analogous compounds. The detailed protocols and tabulated data are intended to serve as a practical resource for researchers aiming to synthesize and investigate this molecule. Given the prevalence of the aminopyridine scaffold in a multitude of clinically relevant kinase inhibitors, this compound represents a promising starting point for the design and development of novel therapeutic agents. Further research into its biological activities is warranted to fully elucidate its potential in drug discovery.

References

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 4. tandfonline.com [tandfonline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Prospective Analysis of the Biological Potential of the Novel Scaffold: 5,6-Dimethoxypyridin-3-amine

Affiliation: Google Research

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] This technical guide explores the prospective biological activities of the novel, yet under-researched compound, 5,6-Dimethoxypyridin-3-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally analogous aminopyridine and methoxypyridine derivatives to forecast its potential as a versatile scaffold for drug discovery. We delineate potential therapeutic applications, including oncology, neurology, and infectious diseases, by examining structure-activity relationships from published literature. Furthermore, this guide provides a comprehensive suite of detailed experimental protocols for the in vitro evaluation of these potential activities, including anticancer cytotoxicity assays, kinase inhibition screening, and antimicrobial susceptibility testing. All quantitative data from related compounds are presented in structured tables, and key experimental workflows and representative signaling pathways are visualized using Graphviz diagrams to provide a clear and actionable framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising chemical entity.

Introduction: The Untapped Potential of a Novel Scaffold

The pyridine ring is a fundamental heterocyclic motif, with its derivatives playing crucial roles in antiviral, antimicrobial, anticancer, and anti-inflammatory therapies.[2] The unique electronic properties of the pyridine nucleus and its capacity to engage in key hydrogen bonding interactions make it an exemplary starting point for the design of targeted therapeutics, particularly ATP-competitive kinase inhibitors.[1]

This whitepaper focuses on This compound , a compound for which, to date, specific biological activity data is not available in the public domain. However, its structural features—a pyridine core substituted with an amine and two methoxy groups—are present in numerous biologically active molecules. By analyzing the activities of these structural analogs, we can project a landscape of potential biological functions for this novel compound. This document serves as a technical guide for researchers, providing a theoretical framework and practical experimental designs to investigate the potential of this compound as a valuable building block in modern drug discovery.

Projected Biological Activity Profile

Based on an extensive review of pyridine derivatives, we propose three primary areas of investigation for this compound: anticancer, neurological, and antimicrobial activities.

Potential as an Anticancer Agent

The pyridine scaffold is prevalent in a wide array of kinase inhibitors. The nitrogen atom often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.[1] Derivatives of pyridin-3-yl pyrimidines and sulfonamide methoxypyridines have demonstrated potent inhibitory activity against various kinases, including Bcr-Abl, PI3K/mTOR, and TYK2, which are critical targets in oncology.[3][4][5] For instance, a series of sulfonamide methoxypyridine derivatives were synthesized as potent PI3K/mTOR dual inhibitors, with some compounds exhibiting nanomolar IC50 values.[3] Similarly, certain pyridin-3-yl pyrimidines have shown potent Bcr-Abl inhibitory activity, a key target in chronic myeloid leukemia.[4][6]

Given these precedents, this compound represents a promising core for the development of novel kinase inhibitors. The 3-amino group provides a vector for synthetic elaboration, allowing for the introduction of various side chains to optimize binding affinity and selectivity for specific kinase targets.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyridine Derivatives

| Compound Class | Target Kinase(s) | Representative IC50 Values | Reference |

|---|---|---|---|

| Sulfonamide Methoxypyridines | PI3Kα | 0.22 nM | [3] |

| mTOR | 23 nM | [3] | |

| Pyridin-3-yl Pyrimidines | Bcr-Abl | Potent Inhibition (Specific values not detailed in abstract) | [4][6] |

| Acyl Pyridine Derivatives | TYK2 (JH2 domain) | Selective Inhibition (Specific values not detailed in abstract) | [5] |

| Pyridine-2-Carboxamides | HPK1 | Good in vitro activity | [7] |

| Pyridine Derivatives | PIM-1 | 14.3 nM | [1] |

| Pyridine Derivatives | CDK2/cyclin A2 | 0.24 µM |[1] |

Potential in Neurological Disorders

Aminopyridines are a well-established class of compounds that act as blockers of voltage-gated potassium (Kv) channels.[2][8] This mechanism of action is therapeutically relevant in several neurological conditions. For example, 4-aminopyridine (dalfampridine) is approved for improving walking in patients with multiple sclerosis, as it enhances signal conduction in demyelinated axons.[2][9] Both 4-aminopyridine and 3,4-diaminopyridine have been investigated for various neurological diseases, including Lambert-Eaton myasthenic syndrome and episodic ataxia type 2.[8][10] The core aminopyridine structure of this compound suggests it could be explored for similar potassium channel modulating activities, potentially offering a novel therapeutic avenue for neurodegenerative or neuromuscular disorders.[11]

Potential as an Antimicrobial Agent

The pyridine skeleton is a significant component in a plethora of antibacterial and antifungal agents.[12] Polysubstituted and ring-fused pyridines have demonstrated considerable activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[12] The functional groups on the pyridine ring are crucial; studies have shown that electron-withdrawing groups in substituted pyridines can enhance antibacterial potential.[12] The presence of the amino and methoxy groups on the this compound scaffold provides a basis for developing novel antimicrobial compounds.[13][14]

Methodologies for Biological Evaluation

To empirically determine the biological activity of this compound and its future derivatives, a systematic in vitro screening approach is necessary. The following sections provide detailed protocols for primary assays in the proposed areas of activity.

Experimental Protocol: In Vitro Anticancer Activity Screening

This protocol outlines a standard workflow for assessing the cytotoxic and apoptotic effects of a novel compound on a panel of human cancer cell lines.[15][16]

3.1.1. Cell Culture and Maintenance

-

Cell Lines: Utilize a panel of human cancer cell lines relevant to the proposed targets (e.g., K562 for leukemia, MCF-7 for breast cancer, HCT-116 for colon cancer).[3][17]

-

Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[15]

-

Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[15]

-

Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[15]

3.1.2. Protocol: Cytotoxicity (MTT) Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[16]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere overnight.[15]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM) in the culture medium. Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[19]

3.1.3. Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining) This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

-

Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 19. iv.iiarjournals.org [iv.iiarjournals.org]

Methodological & Application

Synthesis of 5,6-Dimethoxypyridin-3-amine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 5,6-Dimethoxypyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The described three-step synthetic pathway offers a reliable method for obtaining the target compound with satisfactory yields and purity. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction